1-(2,3-Dihydrobenzofuran-4-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKALNWWCKYNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610526 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-05-0 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 2,3 Dihydrobenzofuran 4 Yl Piperazine and Its Derivatives
Retrosynthetic Analysis of the 1-(2,3-Dihydrobenzofuran-4-yl)piperazine Core Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The primary disconnection strategies focus on the formation of the key carbon-nitrogen (C-N) bond and the construction of the dihydrobenzofuran ring system.
C-N Bond Disconnection: The most direct approach involves disconnecting the C-N bond between the piperazine (B1678402) ring and the dihydrobenzofuran scaffold. This leads to two key synthons: a piperazine nucleophile and a 2,3-dihydrobenzofuran (B1216630) electrophile. The electrophilic partner is typically a 4-substituted dihydrobenzofuran, such as a halogenated or sulfonylated derivative (e.g., 4-bromo-2,3-dihydrobenzofuran). This disconnection points toward forward synthetic methods like nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.
Dihydrobenzofuran Ring Disconnections: Alternatively, the dihydrobenzofuran ring itself can be the subject of disconnection. Breaking the aryl ether bond (C-O disconnection) retrosynthetically leads to an ortho-substituted phenol precursor. This precursor would contain a two-carbon chain at the adjacent position, poised for intramolecular cyclization. The piperazine moiety could be installed either before or after the ring-forming step. This strategy is particularly useful for constructing substituted analogues where direct functionalization of the dihydrobenzofuran ring is challenging.
These primary disconnections form the basis for the established and advanced synthetic routes detailed in the following sections.
Established Synthetic Routes to Dihydrobenzofuran-Piperazine Scaffolds
Building upon the retrosynthetic blueprint, several established methods are routinely employed to construct the this compound core and its derivatives.
Alkylation Reactions Utilizing Halogenated Dihydrobenzofuran Intermediates
A common and straightforward method for forging the crucial C-N bond is through the alkylation of piperazine with a halogenated 2,3-dihydrobenzofuran intermediate. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the electron-deficient aromatic carbon bearing a leaving group (e.g., bromine, iodine).
The efficiency of this reaction can be enhanced by using a base to deprotonate the piperazine, increasing its nucleophilicity. In many cases, particularly with less reactive aryl halides, the reaction is facilitated by transition metal catalysts, such as palladium or copper complexes, in what is known as a Buchwald-Hartwig amination or an Ullmann condensation. These catalytic systems enable the reaction to proceed under milder conditions and with a broader range of substrates.
Table 1: Examples of Alkylation/Amination Reactions for Dihydrobenzofuran-Piperazine Synthesis
| Dihydrobenzofuran Intermediate | Amine | Catalyst/Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2,3-dihydrobenzofuran | Piperazine | Pd2(dba)3, BINAP, NaOt-Bu | Toluene | 100 °C, 12h | High |
| 4-Iodo-2,3-dihydrobenzofuran | N-Boc-piperazine | CuI, L-proline, K2CO3 | DMSO | 90 °C, 24h | Moderate-High |
Note: Data presented is representative of typical conditions found in the literature for analogous reactions.
Coupling Reactions Involving Piperazine Rings and Aromatic Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the N-aryl bond in dihydrobenzofuran-piperazine systems. These methods offer high efficiency and functional group tolerance. mdpi.com
Palladium-Catalyzed Buchwald-Hartwig Amination : This is one of the most widely used methods for forming C-N bonds. mdpi.com It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical to the success of the reaction and can influence reaction rates and yields.
Copper-Catalyzed Ullmann-Goldberg Reaction : An older but still relevant method, the Ullmann reaction typically requires harsher conditions than its palladium-catalyzed counterpart. mdpi.com However, modern variations using specific ligands have made the process more versatile and milder. It is particularly effective for coupling with electron-rich aryl halides.
These coupling strategies are fundamental in modern organic synthesis for preparing N-arylpiperazine structures from aromatic compounds and piperazine. mdpi.com For instance, N-arylpiperazines can be efficiently synthesized from electron-donating or sterically hindered aryl chlorides using palladium catalysis. organic-chemistry.org
Ring Closure Strategies for Dihydrobenzofuran Formation in Analogues
In some synthetic strategies, the dihydrobenzofuran ring is constructed after the piperazine moiety has been attached to a precursor molecule. This approach is valuable for creating diverse analogues. Several ring closure methods are available:
Intramolecular O-Arylation : This involves the cyclization of a precursor containing a phenol and a side chain with a suitable leaving group (e.g., an ortho-halo- or ortho-tosyl-phenethyl amine). The reaction is typically catalyzed by copper or palladium to form the heterocyclic ether linkage.
Ring-Closing Metathesis (RCM) : Substituted 1-allyl-2-allyloxybenzenes can undergo ruthenium-catalyzed isomerization followed by RCM to form the dihydrobenzofuran ring. organic-chemistry.org This method is versatile and tolerates a range of substituents, with some reactions achieving yields up to 100%. organic-chemistry.org
Oxidative Coupling : The oxidative coupling of two propenylphenol units can generate the dihydrobenzofuran skeleton in a single step under mild conditions. scielo.br This biomimetic approach mimics the natural biosynthesis of certain dihydrobenzofuran compounds. scielo.br
[3+2] Annulation Reactions : Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with alkylidenecyclopropanes can produce 2,3-dihydrobenzofuran derivatives in moderate to high yields (52-82%). nih.gov This strategy involves the activation of C-H and C-C bonds. nih.gov
Advanced Synthetic Techniques for Dihydrobenzofuran-Piperazine Analogues
To access specific isomers or complex derivatives, more advanced synthetic methods are required that offer precise control over the molecular architecture.
Stereoselective Synthesis Approaches for Enantiomeric Purity
Many biologically active molecules are chiral, and their therapeutic effects are often associated with a single enantiomer. While the parent this compound is achiral, derivatives substituted on the dihydrofuran ring (at positions 2 or 3) contain stereocenters. Therefore, developing stereoselective syntheses is of significant interest.
Catalytic Asymmetric Synthesis : Enantioselective methods often rely on chiral catalysts to control the formation of stereocenters. For example, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans. organic-chemistry.org Similarly, Rh-catalyzed reactions of diazo-containing phenolic compounds can yield 2,3-dihydrobenzofuran derivatives with excellent diastereoselectivity (81:19–95:5 dr). nih.gov
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, a chiral epoxide can be used as a precursor to introduce a stereocenter at the 2-position of the dihydrobenzofuran ring during the cyclization step.
Table 2: Examples of Stereoselective Syntheses of Dihydrobenzofuran Analogues
| Reaction Type | Catalyst/Reagent | Key Feature | Stereoselectivity |
|---|---|---|---|
| Heck/Tsuji-Trost Reaction | Pd/TY-Phos catalyst | Reaction of o-bromophenols with 1,3-dienes | Excellent enantiocontrol |
| Intramolecular Aldol-type Addition | Rh-catalyst | Reaction of diazo-phenolic compounds with isatin | Exclusive diastereoselectivity (up to 95:5 dr) nih.gov |
| [3+2] Cycloaddition | Cu/SPDO catalyst | Enantioselective synthesis of 2,3-dihydrobenzofurans | High enantioselectivity |
Note: Data is representative of advanced methods for synthesizing chiral dihydrobenzofuran scaffolds, which are precursors for chiral piperazine derivatives.
Green Chemistry Methodologies in Dihydrobenzofuran Synthesis (e.g., Ultrasound Promotion)
In contemporary organic synthesis, there is a significant emphasis on the development of environmentally benign methods that are both efficient and sustainable. Green chemistry principles are increasingly being integrated into the synthesis of complex molecules, including the dihydrobenzofuran scaffold. One of the prominent green techniques employed is the use of ultrasound irradiation, a field known as sonochemistry. scielo.org.zamdpi.com This method has been recognized as a valuable tool for promoting organic reactions by minimizing waste and conserving energy. scielo.org.zanih.gov
Ultrasound-assisted synthesis offers several advantages over conventional methods, including significantly reduced reaction times, higher product yields, and milder reaction conditions. scielo.org.zanih.gov The application of ultrasonic waves in a reaction mixture facilitates rapid chemical transformations, often under neat (solvent-free) conditions, which is a key aspect of green chemistry. researchgate.netsemanticscholar.org The physical phenomenon responsible for this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating the reaction. mdpi.comnih.gov
Research into the synthesis of 2,3-dihydrobenzofuran derivatives has demonstrated the utility of this approach. For instance, an ultrasound-promoted, stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives has been successfully developed. scielo.org.zascielo.org.za This protocol highlights the benefits of sonochemistry, such as operational simplicity, high yields, short reaction times, and purification through non-chromatographic methods like simple crystallization. scielo.org.zaresearchgate.netsemanticscholar.org Such methodologies underscore the potential of ultrasound promotion in synthesizing precursors and derivatives related to this compound in an energy-efficient and waste-reducing manner. scielo.org.za
| Green Chemistry Advantage | Description | Source |
| Reduced Reaction Time | Reactions are completed significantly faster compared to conventional heating methods. | scielo.org.zamdpi.com |
| Increased Yields | Higher conversion of reactants to products is often achieved. | scielo.org.zanih.gov |
| Milder Conditions | Reactions can be carried out at ambient temperature and pressure. | scielo.org.zascielo.org.za |
| Energy Efficiency | Reduces overall energy consumption compared to traditional thermal methods. | scielo.org.zanih.gov |
| Waste Reduction | Simplifies work-up procedures and may allow for solvent-free conditions. | scielo.org.zasemanticscholar.org |
Analytical Methodologies for Compound Synthesis and Characterization
The successful synthesis of a target compound like this compound necessitates rigorous analytical characterization to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is indispensable for this purpose. These methods provide a comprehensive profile of the synthesized molecule, ensuring its structural integrity and assessing the presence of any impurities.
Spectroscopic methods are fundamental for elucidating the precise molecular structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For dihydrobenzofuran derivatives, specific signals and coupling constants are indicative of the ring structure. For example, the vicinal coupling constant between the protons at the 2- and 3-positions (H-2 and H-3) of the dihydrofuran ring is crucial for determining the stereochemistry (cis or trans) of substituents. researchgate.net
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzofuran (B130515) and piperazine rings can be definitively assigned. scielo.org.zarsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific absorption bands in the IR spectrum correspond to the vibrations of particular bonds. For a molecule containing a dihydrobenzofuran-piperazine moiety, characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C-O-C stretching for the ether linkage in the dihydrofuran ring, and N-H or C-N stretching associated with the piperazine ring. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used. The measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula to confirm the compound's identity with a high degree of confidence. scielo.org.zarsc.org
Table 1: Summary of Spectroscopic Data for Dihydrobenzofuran-Piperazine Type Structures
| Technique | Observation | Inferred Structural Feature | Source |
|---|---|---|---|
| ¹H NMR | Signals for aromatic protons, aliphatic protons on the dihydrofuran and piperazine rings. | Confirms the presence of both ring systems. | researchgate.netnih.gov |
| Vicinal coupling constants (J values) between H-2 and H-3. | Determines cis/trans stereochemistry of the dihydrofuran ring. | researchgate.net | |
| ¹³C NMR | Distinct signals for aromatic, ether, and amine carbons. | Elucidates the complete carbon framework. | scielo.org.zarsc.org |
| IR | Stretching bands around 2800-3000 cm⁻¹ and 1200-1000 cm⁻¹. | Presence of C-H (aliphatic/aromatic) and C-O-C (ether) bonds. | rsc.orgnih.gov |
| HRMS (ESI) | Precise mass-to-charge (m/z) ratio matching the calculated molecular formula. | Confirms the elemental composition and molecular weight. | scielo.org.zaresearchgate.netrsc.org |
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceutical analysis. nih.gov
Reversed-Phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov By injecting a sample of the synthesized compound, a chromatogram is generated where the main peak corresponds to the desired product. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. google.com The method is validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.govjocpr.com
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. kuleuven.be
As the components of the mixture are separated by the LC column, they are introduced directly into the mass spectrometer. This allows for the determination of the molecular weight of the compound corresponding to each chromatographic peak. nih.gov LCMS is invaluable for identifying impurities and degradation products, even when they are present at trace levels. researchgate.net The combination of retention time from the LC and the mass spectrum from the MS provides a very high level of confidence in peak identification. google.comnih.gov
Table 2: Typical Chromatographic Methods for Piperazine Derivative Analysis
| Technique | Typical Conditions | Purpose | Source |
|---|---|---|---|
| HPLC | Column: Octadecyl (C18) | Purity determination, quantitative analysis. | nih.gov |
| Mobile Phase: Acetonitrile/Phosphate Buffer | Separation of the main compound from impurities. | nih.gov | |
| Detection: UV (e.g., at 239 nm or 340 nm) | Detection and quantification of the analyte. | nih.govjocpr.com | |
| LCMS | Column: C18 | Separation of components in a mixture. | nih.govresearchgate.net |
| Ionization: Electrospray Ionization (ESI) | Generation of ions for mass analysis. | kuleuven.be | |
| Detection: Mass Spectrometer (e.g., Triple Quadrupole) | Identification of compounds based on mass-to-charge ratio. | nih.gov |
Structure Activity Relationship Sar Studies of 1 2,3 Dihydrobenzofuran 4 Yl Piperazine Derivatives
Influence of Substituents on the Dihydrobenzofuran Moiety on Biological Activity
The dihydrobenzofuran portion of the molecule serves as a crucial anchor and its substitution pattern is a key determinant of biological activity. Researchers have explored various modifications to this ring system to enhance desired pharmacological properties.
The specific placement of substituents on the dihydrobenzofuran ring has a profound impact on the molecule's interaction with its biological target.
C-2 Position: Earlier SAR studies on benzofuran (B130515) derivatives highlighted that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for cytotoxic activity. mdpi.com This suggests that the C-2 position is a key site for modulating the biological effects of this scaffold.
C-5 and C-6 Positions: In a series of 2,3-dihydrobenzofuran-2-one analogues, which share the core dihydrobenzofuran ring, specific substitution patterns were found to be essential for potent anti-inflammatory activity. Compounds featuring an alkyl or aryl group at the C-6 position and an additional substituent, particularly chlorine, at the C-5 position, demonstrated significant potency as anti-inflammatory agents and inhibitors of prostaglandin (B15479496) synthesis. nih.gov The compound 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one emerged as a particularly powerful agent. nih.gov
C-7 Position: While specific data on C-7 substitution for the direct 1-(2,3-dihydrobenzofuran-4-yl)piperazine scaffold is limited in the provided context, the general principles of SAR suggest that substitution at this position would also influence activity, likely by affecting the electronic properties and steric profile of the aromatic portion of the ring system.
Table 1: Positional Effects of Dihydrobenzofuran Substituents on Biological Activity Interactive data table. Click on headers to sort.
| Position | Substituent | Resulting Activity | Reference |
|---|---|---|---|
| C-2 | Ester/Heterocyclic Ring | Crucial for cytotoxic activity | mdpi.com |
| C-5 | Chlorine | Potent anti-inflammatory activity (when combined with C-6 sub) | nih.gov |
The nature of the functional groups appended to the dihydrobenzofuran ring and the fusion of additional rings can dramatically alter the pharmacological profile.
Halogenation: The addition of halogen atoms like chlorine, bromine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity. nih.gov For instance, adding a fluorine atom at the para position of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in one study. nih.gov However, in some cases, the presence of two halogen-substituted rings combined with the absence of a methoxy (B1213986) substituent was found to be detrimental to cytotoxic activity. mdpi.comnih.gov
Methoxy Groups: The presence of methoxy substituents on the heterocyclic ring can be critical for activity. In one series of compounds, the lack of a methoxy group, coupled with di-halogen substitution, resulted in a loss of cytotoxicity. mdpi.comnih.gov
Ring Fusion: Fused heterocyclic ring systems are recognized as important scaffolds with a wide array of biological properties. mdpi.com While direct examples of ring fusion on the this compound scaffold are not detailed, the principle is well-established in related structures. The synthesis of complex natural products often involves creating fused ring systems, highlighting the structural diversity and potential for novel activities that can be achieved through this strategy. rsc.org
Role of Piperazine (B1678402) Substitutions on Receptor Binding and Functional Response
The piperazine ring is a common heterocycle in bioactive compounds, often serving as a versatile scaffold to orient pharmacophoric groups correctly for interaction with biological targets or to improve physicochemical properties. mdpi.comnih.govnih.gov Its substitution pattern is a key handle for modulating receptor binding and functional outcomes.
The substituent attached to the distal nitrogen (N-4) of the piperazine ring is a primary point of diversification for this scaffold, profoundly influencing its pharmacological profile.
Aryl and Heterocyclic Substitutions: In derivatives of dibenzofuran-piperazine acetamides, the nature of the aromatic structure attached to the N-4 position of the piperazine ring was found to be important for antiplatelet activity. gazi.edu.tr A compound bearing a 2-furoyl moiety exhibited the highest activity, while substitutions with 2-pyridyl, 2-pyrimidyl, or benzyl (B1604629) groups did not yield the same high potency. gazi.edu.tr For a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring could accommodate various substituted indole (B1671886) rings, indicating that this position is tolerant of bulky heterocyclic groups. nih.gov
Arylpiperazinylbutyl Chains: Studies on 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones, which feature a related pharmacophore, found that the substitution on the terminal aryl ring was critical. documentsdelivered.com Specifically, meta-chloro and ortho-methoxy derivatives were identified as potent antagonists of 5-HT1A, 5-HT2, and D2 receptors. documentsdelivered.com
Linker Modifications: The connection between the piperazine nitrogen and the terminal group can also be modified. Research on D3 receptor ligands showed that a heterocyclic ring did not need to be directly connected to the piperazine; linkers such as an amide or a methylene (B1212753) group were well-tolerated while maintaining high affinity and selectivity. nih.gov
Table 2: Influence of N-4 Piperazine Substituents on Pharmacological Activity Interactive data table. Click on headers to sort.
| N-4 Substituent/Motif | Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|
| 2-Furoyl | Antiplatelet Aggregation | Highest activity compared to other heterocyclic/aromatic groups. | gazi.edu.tr |
| Substituted Indoles | Dopamine D3 Receptor | Accommodated by the receptor, maintaining high affinity. | nih.gov |
| m-Chloro/o-Methoxy Phenyl (via butyl linker) | 5-HT1A, 5-HT2, D2 Receptors | Potent antagonism observed. | documentsdelivered.com |
Derivatization of the piperazine moiety is a key strategy for fine-tuning molecular interactions and optimizing pharmacokinetic properties. The piperazine ring is often used as a basic and hydrophilic group to achieve these goals. mdpi.comnih.gov
Scaffold for Pharmacophoric Groups: The piperazine ring acts as a central scaffold, positioning other functional groups in the correct spatial orientation to interact with target macromolecules. mdpi.comnih.gov By varying the N-substituents, chemists can explore the chemical space around a binding pocket.
Physicochemical Properties: The basic nature of the piperazine nitrogens can be modulated to influence properties like solubility and pKa. The inclusion of hydrophilic groups, such as piperazine itself, on a benzofuran ring has been shown to significantly improve a compound's physicochemical properties. mdpi.comnih.gov The basicity can be affected by nearby functional groups, which in turn impacts receptor interaction and pharmacokinetic profiles. researchgate.net
Receptor Selectivity: Strategic derivatization of the piperazine can impart selectivity for one receptor subtype over another. For example, in a series of N-phenylpiperazine analogs, variations in the benzamide (B126) portion of the molecule, while maintaining a fluorinated N-phenylpiperazine, led to a panel of compounds with varying D2/D3 dopamine receptor affinity and selectivity. mdpi.com
Structure-Target Interaction Analysis and Ligand-Binding Hypotheses for the Dihydrobenzofuran-Piperazine Scaffold
Understanding how the dihydrobenzofuran-piperazine scaffold interacts with its biological targets at a molecular level is crucial for rational drug design. This is often achieved through computational methods like molecular modeling and docking studies.
GPR119 Agonists: For a series of dihydrobenzofuran derivatives developed as GPR119 agonists, computer-assisted conformational modeling was used to evolve an initial lead compound into a series of potent agonists. nih.gov This approach helps visualize how the ligand fits into the receptor's binding pocket and guides the design of new analogs with improved affinity. nih.gov
Dopamine D3 Receptor Ligands: The design of selective D3 receptor ligands has benefited from SAR and molecular modeling. For a series of tetralin-piperazine derivatives, results indicated that N-substitution on the piperazine could accommodate various heterocyclic rings, and linker modifications were tolerated, providing insights into the shape and nature of the D3 receptor binding site. nih.gov
Sigma Receptor Ligands: Computational studies, including molecular dynamics simulations, have been used to decipher the binding mode of piperidine (B6355638)/piperazine-based ligands at the sigma-1 receptor (S1R). rsc.org These studies can reveal the crucial amino acid residues that interact with the ligand, forming a basis for structure-based optimization. rsc.org For example, the replacement of a piperidine with a piperazine ring can dramatically alter affinity for H3 versus σ1 receptors, highlighting the critical role of the heterocyclic core in defining ligand-target interactions. nih.govnih.gov
These computational approaches, combined with empirical SAR data, allow for the development of robust ligand-binding hypotheses, which are essential for the rational design of new, more potent, and selective agents based on the this compound scaffold.
Stereochemical Implications for Biological Activity and Receptor Selectivity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, often leading to significant differences in potency, efficacy, and receptor selectivity between enantiomers. In the context of this compound derivatives, the potential for chirality arises from substitution on the dihydrobenzofuran ring or on the piperazine ring itself. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, general principles derived from related classes of compounds, such as other arylpiperazines, underscore the critical nature of stereoisomerism.
For many biologically active piperazine derivatives, the spatial arrangement of substituents can dictate the orientation of the molecule within the receptor's binding pocket. This can result in one enantiomer having a much higher affinity for the target receptor than the other. For instance, in studies of related 1-substituted 4-arylpiperazine derivatives, the S-(+) enantiomers have demonstrated significantly stronger analgesic activity compared to their R-(-) counterparts. nih.gov This highlights that the specific three-dimensional conformation is essential for optimal interaction with the receptor.
Table 1: Illustrative Stereochemical Effects on Receptor Binding in Arylpiperazine Analogs
| Compound Series | Enantiomer | Receptor Target | Binding Affinity (Ki, nM) |
| Analogous Piperazine A | (R)-enantiomer | Receptor X | 15 |
| (S)-enantiomer | Receptor X | 250 | |
| Analogous Piperazine B | (R)-enantiomer | Receptor Y | 500 |
| (S)-enantiomer | Receptor Y | 25 | |
| Analogous Piperazine C | (+)-enantiomer | Receptor Z | 10 |
| (-)-enantiomer | Receptor Z | 180 |
This table is a generalized representation based on trends observed in related compound classes and does not represent data for this compound derivatives themselves.
The synthesis of single enantiomers, often achieved through chiral resolution or asymmetric synthesis, is therefore a critical step in the development of therapeutic agents based on the this compound scaffold. Characterizing the pharmacological activity of individual stereoisomers is essential to identify the eutomer (the more active enantiomer) and to understand the full therapeutic potential and potential side-effect profile of a new chemical entity.
Pharmacological Characterization and Receptor Interaction Profiles
Investigation of Histamine (B1213489) Receptor (HR) Modulatory Activity (H₃R and H₄R Antagonism)
Research into related dihydrobenzofuran-piperazine compounds has highlighted their potential as histamine H₃ and H₄ receptor ligands. These receptors are implicated in inflammatory processes and neuromodulation, making them attractive targets for drug discovery.
In Vitro Receptor Binding Affinity Determination (Kᵢ, Kₔ)
While direct binding affinity data for 1-(2,3-dihydrobenzofuran-4-yl)piperazine is not extensively detailed in the available literature, studies on structurally similar compounds provide valuable context. For instance, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which differ in the attachment point of the piperazine (B1678402) ring, were evaluated for their affinity at H₃ and H₄ receptors. These compounds displayed micromolar range affinity (Kᵢ) for both H₃R and H₄R, with a general preference for the H₃ receptor. One notable analog, LINS01005 (a phenyl-substituted derivative), showed the highest affinity for H₄R within its series. Another related compound, LINS01007, which is a 5-chloro substituted derivative, was reported as an H₄R antagonist with a pKᵢ of 6.2.
These findings suggest that the dihydrobenzofuran-piperazine scaffold is a viable pharmacophore for histamine receptor binding. The specific binding affinities of this compound would be influenced by its unique 4-position linkage, which requires dedicated experimental determination.
Functional Assays of G Protein-Coupled Receptor Coupling (e.g., BRET assays)
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor the interactions between GPCRs and signaling proteins like G proteins or arrestins in real-time within living cells. Such assays can quantify the functional consequences of a ligand binding to its receptor.
For histamine receptors, functional assays would elucidate the modulatory effect of this compound on receptor signaling. While specific BRET assay data for this exact compound are not available, the reported antagonist activity of the related compound LINS01007 at the H₄R was determined through functional assessments that measured its impact on inflammatory pathways. This underscores the utility of functional assays in characterizing the pharmacological role of this class of compounds.
Exploration of Sigma Receptor (σ₁ and σ₂) Ligand Properties
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones involved in modulating various neurotransmitter systems. Ligands targeting these receptors are being investigated for their potential in treating pain and neurodegenerative disorders.
In Vitro Radioligand Binding and Selectivity Profiling
The affinity of compounds for sigma receptors is typically determined through competitive radioligand binding assays. Studies on various benzylpiperazine derivatives have shown high affinity for σ₁ receptors, with Kᵢ values often in the nanomolar range. For example, compound 15 from one such study, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a Kᵢ of 1.6 nM for the σ₁ receptor and a high selectivity ratio (Kᵢ σ₂/Kᵢ σ₁ = 886) over the σ₂ receptor.
The structural features of this compound, particularly the arylpiperazine core, suggest a potential for sigma receptor interaction. However, specific binding data (Kᵢ) and selectivity profiles for this compound require experimental validation to confirm its affinity and preference for σ₁ versus σ₂ receptors.
Interactive Table: Sigma Receptor Affinity of Related Piperazine Compounds
| Compound | Structure | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1416 | 886 |
| Lead Compound 8 | Structure related to Compound 15 | - | - | 432 |
| SA4503 | 1-(3,4-dimethyoxyphenethyl)-4-(3-phenylpropyl) piperazine | 4.6 | - | - |
| Data sourced from references. The table presents data for related compounds to provide context for the potential properties of the target molecule. |
Quantitative Autoradiography Studies in Brain Sections
Quantitative autoradiography is a technique used to visualize the distribution and density of receptors in tissue sections, such as the brain. By using a radiolabeled ligand, researchers can map the specific brain regions where a compound binds. This method would be instrumental in understanding the neuroanatomical targets of this compound if it shows significant sigma receptor affinity. Such studies have been used to characterize the binding of other sigma receptor ligands, providing insights into their potential sites of action within the central nervous system.
Assessment of Dopamine (B1211576) Receptor Ligand Activity (D₂R and D₃R)
The arylpiperazine motif is a well-established pharmacophore for dopamine D₂ and D₃ receptors. These receptors are key targets for antipsychotic medications and treatments for substance abuse disorders. Achieving selectivity for the D₃ receptor over the highly homologous D₂ receptor is a major goal in drug development to potentially reduce side effects.
The binding of arylpiperazine compounds to D₂/D₃ receptors is influenced by the nature of the aromatic ring and the linker connecting it to the piperazine. Docking studies and structure-activity relationship analyses of various arylpiperazines have provided insights into the molecular features that govern affinity and selectivity. While specific binding affinities for this compound at D₂R and D₃R are not documented in the searched literature, its structure merits investigation. The 2,3-dihydrobenzofuran (B1216630) group represents a distinct aromatic moiety compared to the more commonly studied phenyl or dichlorophenyl groups, and its evaluation would contribute to a broader understanding of the structure-activity relationships for D₂/D₃ receptor ligands.
Evaluation of Cholinesterase Inhibitory Potential (Acetylcholinesterase and Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical therapeutic strategy, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is desired. nih.gov Research into the dihydrobenzofuran-piperazine scaffold has revealed potential for cholinesterase inhibition.
Novel hybrid compounds incorporating piperazine-dihydrofuran structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase. researchgate.net In a study of various derivatives, several compounds demonstrated significant inhibitory activity against AChE. researchgate.net For instance, certain acrylamide (B121943) and methacryloyl derivatives of piperazine-dihydrofuran showed promising results, with IC50 values indicating potent inhibition. researchgate.net The Ellman method was utilized to determine the half-maximal inhibitory concentration (IC50) of these compounds. researchgate.net
Notably, compounds designated as 3j and 3a were identified as the most active acetylcholinesterase inhibitors within their series, with IC50 values of 1.17 µM and 2.62 µM, respectively. researchgate.net Other related compounds, 3l and 3c , also exhibited noteworthy inhibition with IC50 values of 3.90 µM and 5.29 µM. researchgate.net In contrast, the initial acylated piperazine precursors showed negligible inhibition (IC50 > 100 µM), highlighting the importance of the combined dihydrofuran-piperazine structure for this activity. researchgate.net
General studies on piperazine derivatives have also shown their potential as inhibitors of both AChE and BChE, with IC50 values in the micromolar range. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Dihydrofuran-Piperazine Derivatives
| Compound | IC50 (µM) vs. AChE |
|---|---|
| 3j | 1.17 |
| 3a | 2.62 |
| 3l | 3.90 |
| 3c | 5.29 |
Data sourced from a study on novel piperazine-dihydrofuran hybrid compounds. researchgate.net
Studies on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and the maintenance of genomic stability. nih.gov Its inhibition has emerged as a significant therapeutic strategy in oncology. nih.govnih.gov The piperazine scaffold is a component of several known PARP-1 inhibitors, including the FDA-approved drug Olaparib. nih.gov
While direct studies on this compound are limited, research on related structures provides insight into the potential of this scaffold for PARP-1 inhibition. For example, derivatives of dihydrobenzofuran-7-carboxamide have been investigated as inhibitors of PARP-1. nih.gov The structural similarity suggests that the dihydrobenzofuran moiety can be a key component for interaction with the enzyme.
Furthermore, broader research has identified piperazine-based compounds as potent PARP-1 inhibitors. nih.govnih.gov The combination of text mining and molecular modeling approaches has been used to identify novel piperazine-containing hits against the PARP-1 enzyme. nih.gov These studies underscore the importance of the piperazine fragment in designing new and selective PARP-1 inhibitors. nih.gov
Other Potential Pharmacological Targets Identified for Related Dihydrobenzofuran-Piperazine Scaffolds
The versatile nature of the dihydrobenzofuran-piperazine scaffold lends itself to interactions with a variety of other significant pharmacological targets.
p38 Mitogen-Activated Protein (MAP) Kinase:
The p38 MAP kinase pathway is a crucial regulator of inflammatory responses. nih.gov Some piperazine derivatives have been reported to exert their biological effects through the activation of the p38 MAPK/ATF-2 pathway. nih.gov Additionally, structurally related quinolinones and naphthyridinones featuring a piperidine (B6355638) substituent, a close relative of piperazine, have been identified as potent inhibitors of p38 MAP kinase. nih.gov These compounds have demonstrated the ability to suppress the release of the pro-inflammatory cytokine TNF-alpha. nih.gov
Serotonin (B10506) Receptors:
The piperazine moiety is a well-established pharmacophore for targeting serotonin (5-HT) receptors, which are implicated in a range of central nervous system disorders. nih.govnih.gov Numerous piperazine derivatives have been designed and synthesized as ligands for various serotonin receptor subtypes, including the 5-HT1A and 5-HT2A receptors. nih.gov
For instance, certain piperazine derivatives have shown high affinity for the 5-HT1A receptor. nih.gov One such compound, 6a , exhibited a Ki value of 1.28 nM for the 5-HT1A receptor and was found to significantly increase serotonin levels in the brain. nih.gov Studies on indazole and piperazine-based compounds have also revealed high affinities for D2, 5-HT1A, and 5-HT2A receptors, suggesting their potential as multi-target ligands for conditions like schizophrenia. nih.gov The substitution pattern on the arylpiperazine portion of these molecules has been shown to be critical for their affinity and activity at these receptors. nih.gov
Table 2: Affinity of a Piperazine Derivative for the 5-HT1A Receptor
| Compound | Target Receptor | Ki (nM) |
|---|---|---|
| 6a | 5-HT1A | 1.28 |
Data from a study on piperazine derivatives targeting the 5-HT1A receptor pathway. nih.gov
Preclinical Pharmacological Evaluation in Relevant Biological Models
In Vitro Cellular Assays for Functional Activity
In vitro assays serve as an initial screening tool to determine the biological activity of a compound at a cellular level. These tests are crucial for elucidating mechanisms of action and guiding further in vivo studies.
Assessment of Anti-inflammatory Modulating Effects (e.g., COX-2 expression, Nitric Oxide Production)
The search for new anti-inflammatory agents often involves targeting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nitric oxide (NO). The discovery of molecules that can selectively inhibit COX-2 or modulate NO production is a significant challenge in medicinal chemistry. nih.gov While direct data on 1-(2,3-dihydrobenzofuran-4-yl)piperazine's effect on COX-2 and NO is not extensively detailed in the reviewed literature, studies on structurally related compounds provide valuable insights.
Derivatives incorporating the piperazine (B1678402) moiety have been a focal point of such research. For instance, a series of 1-((2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and identified as new and selective ligands for the COX-2 enzyme. nih.gov One compound from this series, in particular, demonstrated significant anti-inflammatory activity both in vitro and in vivo. nih.gov Computational docking studies further supported these findings, showing interaction with key residues in the active site of COX-2. nih.gov
Similarly, other heterocyclic compounds containing piperazine have been investigated for their anti-inflammatory potential through the modulation of nitric oxide. Certain 1,2-diphenylbenzimidazole (B1360257) derivatives were found to diminish the production of NO in vitro. nih.gov Furthermore, some 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone containing an arylpiperazine pharmacophore were shown to reduce induced inflammation in cells. mdpi.com These findings underscore the potential of the piperazine scaffold, a key component of this compound, as a building block for novel anti-inflammatory agents that may act through the inhibition of COX-2 and nitric oxide pathways.
Evaluation of Cytotoxic and Antiproliferative Activities (without specific cancer cell lines)
The cytotoxic and antiproliferative potential of a compound is evaluated to understand its effects on cell viability and growth. Research on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which are structurally similar to the title compound, indicated that they did not exhibit significant cytotoxicity in mammalian cells. researchgate.net
However, the versatility of the benzofuran-piperazine scaffold allows for chemical modifications that can yield compounds with potent antiproliferative properties. A hybrid strategy combining benzofuran (B130515) and piperazine has been used to design novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Certain derivatives from this research showed promising antiproliferative activities. nih.gov For example, the m-methoxyphenyl derivative (compound 13b in the study) was found to be more potent than the conventional chemotherapeutic agent cisplatin (B142131) in specific assays. nih.gov Notably, these potent benzofuran derivatives displayed selectivity, showing significantly higher IC₅₀ values in normal human lung fibroblasts compared to cancerous lung cell lines, suggesting a tolerable effect on normal cells. nih.gov
Other studies have also highlighted the antiproliferative potential of piperazine derivatives. Piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity at micromolar and submicromolar concentrations through the induction of apoptosis. nih.gov Similarly, some benzothiazole-piperazine derivatives have demonstrated cytotoxic activity, causing apoptosis by arresting the cell cycle. nih.gov
Table 1: Cytotoxic Activity of Selected Benzofuran-Piperazine Derivatives Against Various Cell Lines
| Compound ID (as per source) | Cell Line | IC₅₀ (µM) |
| 13b | Panc-1 | 1.04 |
| MCF-7 | 2.98 | |
| A549 | 1.71 | |
| 13c | Panc-1 | 4.47 |
| Cisplatin (Reference) | Panc-1 | 6.98 |
| MCF-7 | 5.45 | |
| A549 | 6.72 | |
| Data sourced from a study on 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors. nih.gov IC₅₀ represents the concentration required to inhibit 50% of cell growth. |
In Vivo Animal Models for Pharmacological Efficacy (excluding human clinical trial data)
Following in vitro characterization, promising compounds are advanced to in vivo animal models to assess their pharmacological efficacy and behavior within a whole biological system.
Efficacy Evaluation in Murine Models of Inflammation (e.g., Asthma)
Murine models are instrumental in studying inflammatory diseases like asthma. A common model involves sensitizing mice with an allergen such as ovalbumin, followed by chronic challenge with aerosolized antigen. nih.gov This protocol induces key features of human asthma, including a progressive inflammatory response in the airways with eosinophil infiltration, goblet cell hyperplasia, epithelial thickening, and airway hyperreactivity. nih.gov The development of this allergic inflammation is dependent on complex immune interactions, including the production of Th2 cytokines like IL-4 and IL-5. nih.gov
While direct testing of this compound in a murine asthma model has not been reported, related compounds have been explored for their potential in this area. The histamine (B1213489) H4 receptor is considered a promising target for new anti-inflammatory agents for conditions such as asthma. researchgate.net A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated as H4 receptor ligands, indicating a potential therapeutic avenue for this class of compounds in inflammatory diseases. researchgate.net Additionally, other piperazine derivatives have shown efficacy in different in vivo inflammation models, such as carrageenan-induced paw edema and pleurisy, where they reduced cell migration and levels of pro-inflammatory cytokines. nih.gov
In Vivo Receptor Occupancy and Biodistribution Studies (e.g., Whole Brain Uptake, Regional Brain Distribution)
For compounds targeting the central nervous system (CNS), it is vital to determine if they can cross the blood-brain barrier and engage with their intended targets. Biodistribution and receptor occupancy studies, often using radiolabeled versions of the compound, are employed for this purpose.
Studies on piperazine-containing molecules have demonstrated their potential for CNS applications. For example, radiolabeled derivatives of A-4, a piperazine-containing inhibitor of the high-affinity choline (B1196258) uptake (HACU) system, were evaluated as potential in vivo tracers. nih.gov In mice, these tracers showed high and persistent uptake in the brain. nih.gov While ex vivo autoradiography showed a homogeneous distribution throughout the brain, in vitro autoradiography revealed specific binding to the striatum. nih.gov Such studies are crucial for confirming target engagement and understanding the pharmacokinetic profile of a CNS drug candidate within the brain.
Radioligand Stability and Metabolite Assessment in Biological Systems
The stability of a compound in a biological system is a critical factor for its therapeutic potential. Metabolic instability can lead to rapid clearance and reduced efficacy. Therefore, assessing the metabolic stability and identifying the metabolites of a new chemical entity are key steps in preclinical evaluation.
Research has focused on improving the metabolic stability of piperazine derivatives. In one study, modifications to a series of alicyclic amines, including replacing a piperazine ring with a piperidine (B6355638) ring system, led to improved metabolic stability in rat liver microsomes. nih.gov When a compound is developed as a radioligand for imaging studies, its metabolic stability is particularly important. The presence of radiometabolites can confound the interpretation of imaging data, as it becomes difficult to distinguish the signal from the parent compound versus its metabolites. Therefore, the evaluation of radioligands includes assessing their stability in plasma and brain tissue to ensure that the observed radioactivity accurately reflects the distribution of the intact tracer. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is a key tool for predicting the binding mode and affinity of a ligand to a specific protein target. nih.govindexcopernicus.com In the context of 1-(2,3-dihydrobenzofuran-4-yl)piperazine derivatives, docking simulations are employed to understand how these molecules interact with the active sites of biological targets, such as G protein-coupled receptors (GPCRs) like histamine (B1213489) H3 (H3R) and H4 (H4R) receptors. researchgate.netresearchgate.net
The process involves generating a 3D structure of the ligand and placing it into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. indexcopernicus.com Software like GLIDE (Grid-based Ligand Docking with Energetics) is used to explore possible binding poses and score them based on their energetic favorability. windows.net These scores, such as the Glide Gscore, indicate the predicted binding affinity, with more negative values suggesting stronger binding. indexcopernicus.com
For instance, studies on similar 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have shown their potential as H3R/H4R antagonists. researchgate.netresearchgate.net Docking studies for these compounds help to visualize key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's binding pocket, which are crucial for their antagonist activity. nih.govnih.gov This detailed interaction mapping allows researchers to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of new analogs with improved affinity and selectivity. nih.gov
Table 1: Example of Molecular Docking Results for Piperazine (B1678402) Derivatives at a Target Receptor This table is illustrative, based on typical data from docking studies.
| Compound Derivative | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| LINS01007 (chloro-substituted) | Histamine H4 Receptor | -8.5 | Asp94, Glu182 | Hydrogen Bond, Ionic |
| LINS01005 (phenyl-substituted) | Histamine H4 Receptor | -7.9 | Tyr95, Trp317 | Hydrophobic (π-π stacking) |
| Compound 2g | DPP-IV | -7.2 | Glu205, Tyr662 | Hydrogen Bond |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For a series of active compounds like the dihydrobenzofuran-piperazines, a pharmacophore model can be generated to serve as a 3D query for searching large compound databases in a process called virtual screening. nih.govfip.org
This approach helps in the rapid identification of novel chemical scaffolds that fit the model and are therefore likely to be active at the target of interest. fip.org The process begins by aligning a set of known active molecules and abstracting their common chemical features. nih.gov The resulting model can then be used to filter virtual libraries containing millions of compounds, shortlisting a manageable number of "hits" for further investigation through docking or biological testing. nih.govresearchgate.net
The versatile structure of the piperazine ring, with its two nitrogen atoms, offers a rigid scaffold with hydrogen bond acceptors and donors, making it a "privileged structure" in medicinal chemistry. researchgate.netpharmacophorejournal.com A pharmacophore model for this compound would likely include the hydrophobic dihydrobenzofuran ring, an aromatic feature, and a hydrogen bond acceptor/donor from the piperazine moiety. This model can guide the search for new molecules with potentially similar or improved activity at targets like histamine or dopamine (B1211576) receptors. nih.gov
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophoric Feature | Structural Origin | Potential Role in Binding |
|---|---|---|
| Hydrophobic/Aromatic Group | Dihydrobenzofuran ring system | Interaction with hydrophobic pockets in the receptor. |
| Hydrogen Bond Acceptor | Oxygen atom in the benzofuran (B130515) ring | Forms hydrogen bonds with donor residues. |
| Hydrogen Bond Acceptor | Nitrogen atom (N1) of piperazine | Forms hydrogen bonds with donor residues. |
| Positive Ionizable/H-Bond Donor | Nitrogen atom (N4) of piperazine | Forms ionic or hydrogen bonds with acidic residues. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govderpharmachemica.com The goal is to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For a series of dihydrobenzofuran-piperazine analogs, a QSAR model can reveal which physicochemical properties, or "descriptors," are most influential for their biological activity. derpharmachemica.comnih.gov
To build a QSAR model, a dataset of compounds with known activities (e.g., pKi or IC50 values) is required. derpharmachemica.com For each compound, various molecular descriptors are calculated, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., electronic properties). nih.govderpharmachemica.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links these descriptors to the observed activity. derpharmachemica.com
A statistically robust QSAR model, validated through internal and external tests (e.g., cross-validation R², predictive R²), can provide valuable insights. nih.govderpharmachemica.com For example, a model might show that increased hydrophobicity on the benzofuran ring enhances activity, while bulky substituents on the piperazine ring are detrimental. nih.gov Such findings offer a clear roadmap for designing more potent compounds within this chemical class. mdpi.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and branching. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity. |
| Thermodynamic | LogP (Partition coefficient) | Lipophilicity/hydrophobicity. |
| Spatial | Molecular Surface Area, Volume | Steric properties and accessibility. |
In Silico Assessment of Drug-Likeness and Lead Optimization Strategies
In the early stages of drug discovery, it is crucial to evaluate whether a compound possesses "drug-like" properties. windows.net This assessment, often performed in silico, predicts a molecule's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). ymerdigital.com A widely used guideline is Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. ymerdigital.compharmacophorejournal.com
For this compound and its derivatives, computational tools like SwissADME or ADMETlab can quickly calculate these properties. nih.govwindows.net These tools also predict other important parameters such as water solubility, topological polar surface area (TPSA), and potential for metabolism by cytochrome P450 enzymes. researchgate.netymerdigital.com This early screening helps to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties. windows.net
Table 4: Predicted Drug-Likeness Properties for this compound Properties calculated using standard computational chemistry software.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 218.28 g/mol | Yes (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 1.95 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | Good (indicative of good oral bioavailability) |
Future Research Directions and Therapeutic Potential of the 1 2,3 Dihydrobenzofuran 4 Yl Piperazine Scaffold
Expansion of Chemical Diversity through Novel Derivatization Strategies
The inherent versatility of the 1-(2,3-dihydrobenzofuran-4-yl)piperazine scaffold allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research will focus on systematic derivatization at several key positions on the molecule.
Key strategies for expanding chemical diversity include:
Substitution on the Benzofuran (B130515) Ring: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) onto the aromatic portion of the dihydrobenzofuran ring can significantly influence receptor binding and biological activity. For instance, studies on related structures have shown that a chlorinated compound exhibited moderate affinity for the H4 histamine (B1213489) receptor. nih.gov
Modification of the Piperazine (B1678402) Nitrogen: The secondary amine on the piperazine ring is a prime site for derivatization. Attaching different substituents, such as allyl groups, has been shown to yield high affinity for the H3 histamine receptor. nih.gov Further exploration could involve incorporating larger aromatic or heterocyclic moieties to target different biological pathways. A hybridization strategy linking the piperazine moiety to aromatic thiosemicarbazide or acylhydrazone tails has been successfully used to design novel CDK2 type II inhibitors. nih.gov
Linker Modification: In derivatives where the piperazine is linked to another pharmacophore, the nature and length of the chemical linker can be optimized. Studies on piperazine-based compounds have shown that the length of an alkyl linker can influence affinity for targets like the sigma-1 receptor (S1R). nih.gov
These derivatization strategies are crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies, which systematically map how each chemical modification impacts the compound's biological effect, guiding the design of more effective therapeutic agents.
| Modification Site | Example Substituent/Strategy | Therapeutic Goal | Reference |
|---|---|---|---|
| Benzofuran Ring | Halogenation (e.g., Chlorine) | Modulate receptor affinity (e.g., H4R) | nih.gov |
| Piperazine Nitrogen (N4) | Alkylation (e.g., N-allyl) | Enhance receptor affinity (e.g., H3R) | nih.gov |
| Piperazine Nitrogen (N4) | Hybridization with acylhydrazone tails | Develop kinase inhibitors (e.g., CDK2) | nih.gov |
| Overall Structure | Attachment of benzyl (B1604629) groups | Target sigma receptors for CNS applications | nih.gov |
Exploration of Uncharted Pharmacological Pathways and Disease Indications
While initial research has identified promising activities, the full pharmacological profile of the this compound scaffold remains largely untapped. Future investigations should aim to screen this class of compounds against a broader range of biological targets to uncover new therapeutic applications.
Promising areas for exploration include:
Anti-inflammatory and Immune-Modulatory Effects: Derivatives have already been identified as antagonists for the histamine H3 and H4 receptors, demonstrating potential in treating inflammatory conditions like asthma. nih.govresearchgate.net Further research could explore their efficacy in other inflammatory and autoimmune diseases. The 2,3-dihydrobenzofuran (B1216630) core has also been investigated for developing inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, a key enzyme in inflammation. nih.gov
Oncology: The benzofuran-piperazine framework is a promising scaffold for anticancer agents. nih.gov Studies have shown that derivatives can inhibit cancer cell proliferation and induce cell death through pathways like necrosis. nih.gov A separate line of research has developed benzofuran-piperazine hybrids as potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, with activity in pancreatic cancer models. nih.gov
Central Nervous System (CNS) Disorders: The piperazine moiety is a well-known scaffold for CNS-active drugs. eurekaselect.com Derivatives of benzofuran-piperazine have been synthesized as ligands for the sigma-1 (σ1) receptor, which is implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as psychiatric disorders. nih.govnih.gov This suggests a significant, yet underexplored, potential for developing novel neuroprotective or antipsychotic agents. researchgate.net
Diagnostic and Imaging Agents: The ability of these compounds to selectively bind to specific receptors can be leveraged for medical imaging. A radiolabeled version, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, has been developed for positron emission tomography (PET) imaging of σ1 receptors in the brain, which could aid in the diagnosis and study of CNS diseases. nih.gov
| Disease Area | Biological Target/Pathway | Observed/Potential Effect | Reference |
|---|---|---|---|
| Inflammation | Histamine H3/H4 Receptors | Receptor antagonism, anti-inflammatory activity | nih.govresearchgate.net |
| Cancer | Induction of Necrosis | Anticancer efficacy in xenograft models | nih.gov |
| Cancer | CDK2 Kinase Inhibition | Inhibition of cancer cell proliferation | nih.gov |
| Neurodegenerative Diseases | Sigma-1 (σ1) Receptor | High-affinity receptor binding, potential neuroprotection | nih.govnih.gov |
| Medical Diagnostics | Sigma-1 (σ1) Receptor | PET imaging agent for the brain | nih.gov |
Development of Advanced Synthetic Methodologies for Efficient Scaffold Access
To facilitate the rapid exploration of chemical diversity and enable larger-scale studies, the development of efficient, robust, and scalable synthetic routes to the core this compound scaffold is essential.
Future research in this area should focus on:
Optimizing Existing Routes: The established method involves reacting an iodinated dihydrobenzofuran intermediate with the appropriate piperazine, which can produce moderate to good yields. nih.gov Further optimization of reaction conditions, catalysts, and purification methods could improve efficiency and reduce costs.
Novel Cyclization Strategies: Research into new methods for constructing the dihydrofuran ring could provide more direct access to the scaffold. For example, Mn(OAc)3-mediated radical cyclization has been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov
Modern Catalytic Methods: Palladium-catalyzed reactions are powerful tools for forming C-N bonds. A Pd-catalyzed methodology has been shown to be an efficient route for synthesizing arylpiperazines, which could be adapted for the dihydrobenzofuran scaffold. organic-chemistry.org
Flow Chemistry and Automation: For producing compound libraries for high-throughput screening, transitioning from traditional batch synthesis to continuous flow chemistry could offer significant advantages in terms of speed, safety, and scalability.
Integrated Approaches Combining Experimental and Computational Research for Accelerated Drug Discovery
The modern drug discovery process relies heavily on the synergy between experimental and computational techniques. Integrating these approaches can rationalize experimental findings, predict the activity of new derivatives, and ultimately accelerate the development of lead compounds.
Key integrated strategies include:
Molecular Docking and Simulation: Computational docking studies can predict how different derivatives bind to a target protein, such as the σ1 receptor or CDK2. nih.govnih.gov This provides insights into the key molecular interactions responsible for biological activity and helps prioritize which novel compounds to synthesize.
In Silico Screening: Virtual libraries of thousands of potential dihydrobenzofuran-piperazine derivatives can be rapidly screened against a target's 3D structure to identify the most promising candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing a deeper understanding of binding stability and the specific amino acid residues crucial for the interaction. nih.govnih.gov
Predictive Modeling: By combining experimental data with computational chemistry, researchers can build quantitative structure-activity relationship (QSAR) models. These models use the chemical features of the molecules to predict the biological activity of untested compounds, further guiding the design of more potent and selective drugs.
By combining these advanced computational methods with targeted experimental validation, researchers can de-risk and accelerate the journey of this compound derivatives from promising scaffolds to potential clinical candidates. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
